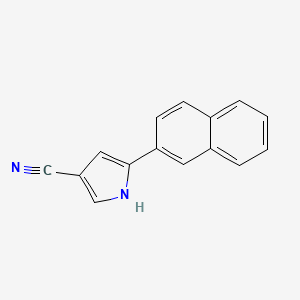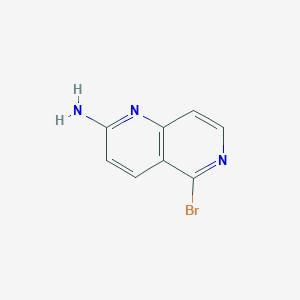
Methyl 4-amino-6-fluorochroman-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-6-fluorochroman-2-carboxylate is a chemical compound with the molecular formula C11H10FNO3 It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as an amino group, a fluorine atom, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-fluorochroman-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the chroman ring system.
Amination: Introduction of the amino group at the 4-position of the chroman ring.
Esterification: Formation of the carboxylate ester group at the 2-position.
The reaction conditions for these steps may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, fluorination can be achieved using fluorinating agents such as Selectfluor, while amination may require the use of amine sources and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-amino-6-fluorochroman-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylate ester to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group can produce alcohols.
科学研究应用
Methyl 4-amino-6-fluorochroman-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-amino-6-fluorochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylate groups may participate in hydrogen bonding and other interactions.
相似化合物的比较
Methyl 4-amino-6-fluorochroman-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-fluorochroman-2-carboxylate: Lacks the amino group at the 4-position.
Methyl 4-aminochroman-2-carboxylate: Lacks the fluorine atom at the 6-position.
Methyl 4-amino-6-chlorochroman-2-carboxylate: Contains a chlorine atom instead of fluorine.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
属性
分子式 |
C11H12FNO3 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC 名称 |
methyl 4-amino-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,8,10H,5,13H2,1H3 |
InChI 键 |
GKJNKHRZXFQWAP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C2=C(O1)C=CC(=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)




![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)
![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)


